molecular formula C6H10ClNO2 B2776190 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 1427324-35-3

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

Cat. No.: B2776190
CAS No.: 1427324-35-3
M. Wt: 163.6
InChI Key: KWBHCTGCOVQKMK-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic secondary amine with a fused cyclopropane-pyrrolidine scaffold. Its molecular formula is C₆H₁₀ClNO₂ (MW: 163.60–179.61, depending on hydration), and it is widely used as a chiral building block in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors . Key commercial sources include CymitQuimica (priced at €148–536/g) and Santa Cruz Biotechnology ($1,463/250 mg), reflecting its high value due to synthetic complexity . The compound’s bicyclic structure imposes rigidity, enhancing binding affinity in drug candidates .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBHCTGCOVQKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73804-69-0
Record name (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves a substitution reaction followed by methylation and cyclopropanation . The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Ru(II), and specific reagents, like dimethyl carbonate and dimethyl sulfate, are common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride exhibits several significant applications across different fields:

Chemistry:

  • Building Block for Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to study reaction mechanisms and develop new synthetic pathways.

Biology:

  • Enzyme Mechanism Studies: It is utilized in biochemical assays to investigate enzyme mechanisms due to its ability to mimic substrate structures.
  • Ligand in Drug Development: The compound acts as a ligand for certain receptors, influencing biochemical pathways and aiding in drug discovery processes.

Agricultural Applications:

  • Plant Male Gametocide: The compound has been identified as an effective plant male gametocide, particularly useful in controlling unwanted plant reproduction in agricultural settings .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential for drug development .

Case Study 2: Agricultural Efficacy

Research indicated that the compound significantly reduced male gamete viability in certain plant species, confirming its application as a gametocide .

Data Tables

Application AreaSpecific UseNotes
ChemistryBuilding block for complex moleculesUsed in various synthetic pathways
BiologyEnzyme mechanism studiesMimics substrate structures
AgriculturePlant male gametocideEffective in controlling unwanted plant reproduction

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Number Key Features Price (Source) Applications
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 1427324-35-3 Bicyclo[3.1.0] core; carboxylic acid hydrochloride €148–536/g ; $1,463/250 mg Drug discovery, chiral intermediates
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 1103627-19-5 Azabicyclo[3.1.0] with shifted N position Not listed Unspecified (structural studies)
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl C₆H₁₀ClNO₂ 565456-77-1 Stereospecific isomer; methyl ester derivative Price on request Asymmetric synthesis
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₁H₁₇NO₄ 1363381-55-8 tert-Butoxycarbonyl (Boc) protection at N3 $187/250 mg Peptide coupling
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl C₇H₁₂ClNO₂ Not listed Larger bicyclo[2.2.1] framework €201–543/250 mg Conformational studies
Key Observations:
  • Core Structure : The bicyclo[3.1.0] system in the target compound provides greater ring strain compared to bicyclo[2.2.1] analogs, influencing reactivity and binding properties .
  • Functional Groups : Boc-protected derivatives (e.g., 3-Boc-3-azabicyclo...) enhance stability during solid-phase synthesis, whereas the hydrochloride salt improves solubility in polar solvents .
  • Stereochemistry : The (1R,2S,5S)-isomer commands premium pricing due to its role in enantioselective catalysis .

Pharmacological and Industrial Relevance

  • Drug Discovery : The target compound is a key intermediate in saxagliptin (antidiabetic) and clavulanic acid (β-lactamase inhibitor) analogs .
  • Comparative Advantages :
    • Higher rigidity than acyclic amines improves target engagement .
    • Lower molecular weight (vs. bicyclo[2.2.1] analogs) enhances bioavailability .

Biological Activity

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, also known as (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, is a bicyclic compound notable for its nitrogen-containing structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a unique bicyclic framework that includes a nitrogen atom, influencing its chemical reactivity and biological interactions. The systematic IUPAC name is (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride with CAS number 33294-81-4. Its molecular formula is C₇H₁₃ClN₁O₂.

PropertyValue
Molecular FormulaC₇H₁₃ClN₁O₂
Molecular Weight175.64 g/mol
CAS Number33294-81-4
SolubilitySoluble in water

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of target proteins, which can lead to inhibition or activation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmission and pain pathways.

Biological Activities

Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit significant pharmacological properties:

  • Antinociceptive Activity : Some derivatives have been identified as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .
  • Histone Deacetylase Inhibition : The compound has shown promise as a histone deacetylase inhibitor, which could have implications in cancer therapy .
  • Antiviral Activity : Certain derivatives have been explored for their antiviral properties against coronaviruses .

Table 2: Biological Activities Overview

Activity TypeDescription
AntinociceptiveAntagonizes morphine effects
Histone Deacetylase InhibitionPotential role in cancer treatment
AntiviralEffective against SARS-CoV and other coronaviruses

Case Studies and Research Findings

  • Antiviral Research : A study evaluated the antiviral activity of a derivative of 3-azabicyclo[3.1.0]hexane against SARS-CoV-2, demonstrating effective inhibition of viral replication with an EC50 value of 61.8 nM in human bronchial epithelial cells . This highlights the compound's potential as a therapeutic agent against viral infections.
  • Pain Management : Research on the analgesic properties of compounds derived from 3-azabicyclo[3.1.0]hexane showed that they can effectively modulate pain pathways, making them candidates for developing new pain relief medications .

Synthesis and Applications

The synthesis of this compound typically involves several key steps that ensure the desired stereochemistry and functional groups are produced effectively.

Synthetic Route Overview:

  • Starting Materials : Various precursors including amino acids or cyclopropene derivatives.
  • Reaction Conditions : Often requires specific reagents under controlled temperatures to achieve optimal yields.

Q & A

Q. What are the established synthetic routes for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, and how are stereochemical configurations controlled?

  • Methodological Answer : The compound is synthesized via asymmetric routes starting from glutamic acid, involving amino protection (e.g., benzyl or tert-butoxycarbonyl groups), cyclization under acidic/basic conditions, and hydrolysis to yield the free acid. The hydrochloride salt is formed by treating the free acid with HCl . Stereochemical control is achieved through chiral catalysts or resolution techniques (e.g., chromatography using chiral columns) . For example, cyclopropane ring formation via [2+1] cycloaddition ensures stereoselectivity in bicyclic core assembly .

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with characteristic shifts for the bicyclic core (e.g., δ 3.2–4.1 ppm for bridgehead protons) .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., C–N bond lengths of ~1.47 Å in the azabicyclo system) .
  • Mass spectrometry : Molecular ion peaks at m/z 163.6 (free acid) and adducts with Cl⁻ confirm the molecular formula .

Q. What solubility properties are critical for experimental design involving this compound?

  • Methodological Answer : Solubility in polar solvents (e.g., water, methanol) is limited due to the hydrophobic bicyclic core. Hydrochloride salt formation improves aqueous solubility (~10–20 mg/mL in water at 25°C), enabling biological assays. Solubility is tested via gravimetric analysis or UV-Vis spectrophotometry after saturation . For non-polar media, DMSO or DMF is preferred, with sonication to enhance dissolution .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) impact biological activity, and what strategies resolve racemic mixtures?

  • Methodological Answer : The compound’s cis-isomer (e.g., (1R,3S,5R)-configuration) shows higher receptor-binding affinity in neurological targets compared to trans-forms, as demonstrated via in vitro assays (IC₅₀ values differ by >10-fold) . Racemic mixtures are resolved using:
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Diastereomeric salt formation : Tartaric acid derivatives precipitate specific enantiomers .

Q. What experimental optimizations address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Key optimizations include:
  • Cyclopropanation efficiency : Use of Rh(II) catalysts (e.g., Rh₂(OAc)₄) improves ring closure yields from 40% to >75% .
  • Protecting group strategy : Switching from benzyl to Fmoc groups reduces side reactions during deprotection .
  • Temperature control : Maintaining −20°C during HCl salt precipitation minimizes hydrolysis .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?

  • Methodological Answer : Discrepancies arise from:
  • Purity variations : HPLC purity thresholds (>98%) ensure reproducibility in IC₅₀ measurements .
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and cell lines (HEK293 vs. CHO may express differing receptor isoforms) .
  • Metabolic stability : Liver microsome assays (e.g., human vs. rodent) account for species-specific degradation .

Q. What in vitro methodologies are used to evaluate its potential as a neuromodulator or enzyme inhibitor?

  • Methodological Answer :
  • Receptor binding assays : Radioligand displacement (e.g., 3H^3H-GABA for GABAₐ receptor affinity) .
  • Enzyme inhibition : Fluorescent substrates (e.g., AMC-tagged peptides for protease inhibition) measure Ki values .
  • Cellular uptake : LC-MS quantifies intracellular concentrations in neuron models .

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